2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C22H17Cl2N3O and a molecular weight of 410.3 g/mol . This compound is characterized by the presence of a carbazole moiety, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
Preparation Methods
The synthesis of 2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 9-ethyl-9H-carbazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Scientific Research Applications
2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities . The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Comparison with Similar Compounds
2,4-dichloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide can be compared with other carbazole-based compounds, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits high reactivity at the 3,6 positions, leading to the formation of various derivatives with unique properties.
N-vinyl carbazole: Used in the synthesis of poly(N-vinyl carbazole), which has excellent photoconductive properties and is used in photocopiers and organic LEDs.
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O/c1-2-27-20-6-4-3-5-16(20)18-11-14(7-10-21(18)27)13-25-26-22(28)17-9-8-15(23)12-19(17)24/h3-13H,2H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
PKBPJKFXAHPVCT-DHRITJCHSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
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